molecular formula C6H5F2NO2S B2511162 4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid CAS No. 2248343-42-0

4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid

Cat. No.: B2511162
CAS No.: 2248343-42-0
M. Wt: 193.17
InChI Key: MFBSNJOAKYQRNA-UHFFFAOYSA-N
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Description

4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the difluoromethylation of thiazole precursors using difluorocarbene reagents. This reaction can be carried out under mild conditions, often using metal-based catalysts to facilitate the transfer of the difluoromethyl group .

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, aldehydes, and various substituted thiazole derivatives .

Scientific Research Applications

4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid
  • 4-(Chloromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid
  • 4-(Bromomethyl)-3-methyl-1,2-thiazole-5-carboxylic acid

Uniqueness

4-(Difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid is unique due to the presence of the difluoromethyl group, which imparts greater chemical stability and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(difluoromethyl)-3-methyl-1,2-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F2NO2S/c1-2-3(5(7)8)4(6(10)11)12-9-2/h5H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFBSNJOAKYQRNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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